molecular formula C18H18N4O5S B2651182 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1105251-29-3

2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2651182
CAS RN: 1105251-29-3
M. Wt: 402.43
InChI Key: PCBKNGFYKAYDFS-UHFFFAOYSA-N
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Description

The compound “2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Pyrimidinyl Sulfanyl Acetamides: Research by Subasri et al. (2016) analyzed the crystal structures of certain pyrimidinyl sulfanyl acetamides, focusing on the folded conformation about the methylene C atom of the thioacetamide bridge. This work is significant for understanding the structural aspects of similar compounds, which might include 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide (Subasri et al., 2016).

Bioactive Conformation Analysis

  • Bioactive Conformation of Pyrimidinylthiobenzoates: A study by He et al. (2007) integrated techniques like molecular docking and comparative molecular field analysis to understand the bioactive conformation of pyrimidinylthiobenzoates. This research offers insights into the binding modes of similar compounds and could be relevant for understanding the activity of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide (He et al., 2007).

Antimicrobial Activity

  • Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: A study by Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with good antibacterial and antifungal activities. The methods and results from this study could be applied to the compound to evaluate its potential as an antimicrobial agent (Hossan et al., 2012).

Design and Synthesis for Anticancer Activity

  • In Vitro Cytotoxic Activity of Pyrimidinyl Pyrazol Derivatives: Al-Sanea et al. (2020) investigated the anticancer activity of pyrimidinyl pyrazol derivatives. Such research can be pivotal for the potential anticancer applications of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide (Al-Sanea et al., 2020).

Dual Inhibitor Research

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Research by Gangjee et al. (2008) focused on compounds as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase. This is relevant for the development of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide in targeted therapies (Gangjee et al., 2008).

properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12-3-2-8-22-17(24)9-16(21-18(12)22)27-11-15(23)20-10-13-4-6-14(7-5-13)28(19,25)26/h2-9H,10-11H2,1H3,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKNGFYKAYDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide

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